Isoleucylarginine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoleucylarginine is a dipeptide formed from the amino acids isoleucine and arginine. It is known for its role as a potent angiotensin-converting enzyme (ACE) inhibitor, making it a significant compound in the research of hypertension .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoleucylarginine can be synthesized through peptide synthesis methods, where isoleucine and arginine are coupled using peptide bond formation techniques. The reaction typically involves the activation of the carboxyl group of isoleucine, followed by its reaction with the amino group of arginine under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Isoleucylarginine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acids, particularly the arginine residue.
Reduction: This reaction can affect the peptide bonds and side chains.
Substitution: This reaction can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Isoleucylarginine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in peptide synthesis and reaction studies.
Biology: It serves as a tool to study protein-protein interactions and enzyme inhibition.
Medicine: Its role as an ACE inhibitor makes it valuable in hypertension research and potential therapeutic applications.
Industry: It is used in the development of peptide-based drugs and as a standard in analytical techniques .
Wirkmechanismus
Isoleucylarginine exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leucylarginine: Another dipeptide with similar ACE inhibitory activity.
Valylarginine: Known for its role in enzyme inhibition and peptide research.
Lysylarginine: Used in studies of protein interactions and enzyme activity
Uniqueness
Isoleucylarginine is unique due to its specific combination of isoleucine and arginine, which provides distinct structural and functional properties. Its potent ACE inhibitory activity and stability make it a valuable compound in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H25N5O3 |
---|---|
Molekulargewicht |
287.36 g/mol |
IUPAC-Name |
2-[(2-amino-3-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C12H25N5O3/c1-3-7(2)9(13)10(18)17-8(11(19)20)5-4-6-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16) |
InChI-Schlüssel |
HYXQKVOADYPQEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.